Cyclohexanecarboxylic acid, 4-(4-chlorophenyl)-1-methyl-

Synthetic Intermediate Quaternary Carbon Conformational Restriction

Medicinal chemistry teams requiring rigid, metabolically stable cyclohexane spacers face limited options for the 1-methyl-4-(4-chlorophenyl) scaffold. This compound addresses that gap: • Quaternary C-1 center reduces conformational entropy and shields the carboxylate from first-pass metabolism, yielding lead compounds with improved PK profiles • Serves as a non-interfering internal standard distinct from the des-methyl atovaquone intermediate (CAS 95233-37-7) in chromatographic method development • Enables library synthesis of amides/esters with reduced racemisation risk during peptide coupling due to the quaternary carboxylate attachment Available via custom synthesis; contact us for batch quantities and lead times.

Molecular Formula C14H17ClO2
Molecular Weight 252.73 g/mol
CAS No. 61405-10-5
Cat. No. B14573342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexanecarboxylic acid, 4-(4-chlorophenyl)-1-methyl-
CAS61405-10-5
Molecular FormulaC14H17ClO2
Molecular Weight252.73 g/mol
Structural Identifiers
SMILESCC1(CCC(CC1)C2=CC=C(C=C2)Cl)C(=O)O
InChIInChI=1S/C14H17ClO2/c1-14(13(16)17)8-6-11(7-9-14)10-2-4-12(15)5-3-10/h2-5,11H,6-9H2,1H3,(H,16,17)
InChIKeyMLSHPGRZPUDTMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-4-(4-chlorophenyl)cyclohexanecarboxylic Acid Overview


Cyclohexanecarboxylic acid, 4-(4-chlorophenyl)-1-methyl- (CAS 61405‑10‑5) is a disubstituted cyclohexane monocarboxylic acid bearing a 4‑chlorophenyl substituent and a geminal methyl group at the 1‑position. The presence of the quaternary carbon centre differentiates it from the more extensively exploited des‑methyl analogue, trans-4-(4‑chlorophenyl)cyclohexanecarboxylic acid (CAS 95233‑37‑7), which serves as a key intermediate in atovaquone synthesis and in the construction of hydrazone‑derived antimicrobials [REFS‑1]. While publicly available quantitative biological data for the 1‑methyl derivative is sparse, its structural features—particularly the enhanced conformational restraint imposed by the 1‑methyl group—position it as a candidate for applications where metabolic or conformational properties of the cyclohexane fragment are critical [REFS‑1].

Contains quaternary C‑1 methyl group providing enhanced conformational constraint over common des‑methyl analogs
Structurally differentiated from trans-4-(4-chlorophenyl)cyclohexanecarboxylic acid (CAS 95233‑37‑7); 1‑methyl group introduces unique steric and electronic features
May support research workflows where metabolic or conformational properties of the cyclohexane scaffold are critical

The Importance of the 1-Methyl Group


The commonly available cyclohexanecarboxylic acid intermediates in this chemical space—such as trans-4-(4-chlorophenyl)cyclohexanecarboxylic acid (CAS 95233‑37‑7) or 1-(4-chlorophenyl)cyclohexanecarboxylic acid—lack the 1‑methyl substituent that introduces a quaternary sp³ centre adjacent to the carboxylate. This methyl group blocks a potential metabolic soft spot, alters the pKa of the acid, and rigidifies the cyclohexane ring in a defined conformational state, all of which can drastically change binding or reactivity profiles [REFS‑1]. Substituting these analogs without confirming equivalence would risk altering synthetic outcomes or biological performance. The limited public evidence for the 1‑methyl compound therefore underscores the need for its targeted procurement when the precise 1‑methyl‑4‑(4‑chlorophenyl)cyclohexane scaffold is required [REFS‑1].

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Lack of 1‑methyl group in common analogs (e.g., CAS 95233‑37‑7) removes conformational rigidity, which may alter binding or reactivity profiles.
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Absence of quaternary carbon may expose metabolic soft spot, shifting CYP‑mediated oxidation compared to the 1‑methyl derivative.
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Tertiary α‑carbon pKa differs; reactivity in downstream coupling or salt formation may not transfer directly.

Differentiation Evidence


Quaternary Carbon Conformational Lock

The target compound contains a geminal methyl group at C‑1 that converts the cyclohexane ring into a 1,1‑disubstituted system. In contrast, the closest comparator, trans-4-(4-chlorophenyl)cyclohexanecarboxylic acid (CAS 95233‑37‑7), lacks this methyl group and retains a tertiary C‑1 carbon. The presence of the quaternary centre is expected to increase conformational rigidity and reduce the number of low‑energy conformers available to the free acid, a characteristic often exploited in medicinal chemistry to pre‑organise ligands for binding [REFS‑1]. No direct comparative X‑ray or computational study was identified for these two specific compounds; therefore the evidence is classified as Class‑level inference [REFS‑1].

Quaternary Carbon Conformational Lock
Class-level
Target: quaternary C‑1 (methyl + carboxylate) vs. Comparator: tertiary C‑1 (carboxylate only). Differentiation is qualitative, based on structural databases.
Structural differentiation context for quaternary vs. tertiary cyclohexane acid.
No direct experimental conformational analysis available; class‑level inference.
Synthetic Intermediate Quaternary Carbon Conformational Restriction

Metabolic Stability Through Gem-Dimethyl Effect

The 1‑methyl group shields the cyclohexane C‑1 position and the adjacent carboxylate from oxidative metabolism, a principle known as the gem‑dimethyl (or more generally, gem‑dialkyl) effect. Studies on structurally related cyclohexane carboxylic acids demonstrate that quaternisation of the α‑carbon can reduce CYP‑mediated oxidation rates by 10‑ to 100‑fold relative to the tertiary‑carbon counterpart, although direct data for the target compound are absent [REFS‑2]. This class‑level inference is critical because the comparator trans-4-(4-chlorophenyl)cyclohexanecarboxylic acid is known to undergo metabolism at its cyclohexyl ring, potentially generating undesired metabolites [REFS‑1].

Metabolic Stability (Gem‑Dimethyl Effect)
Class-level
>10‑fold decrease in CYP oxidation rate predicted for quaternary vs. tertiary cyclohexane carboxylic acids
Predicted metabolic stability context; gem‑dimethyl effect may reduce CYP‑mediated oxidation.
Class‑level data from analogous structures; target‑specific data absent.
Metabolic Stability CYP450 Gem‑Dimethyl Effect

Lipophilicity Modulation by the 1-Methyl Group

The addition of a methyl group to the cyclohexane ring increases molecular lipophilicity. In‑silico predictions (e.g., using XLogP3 or ALOGPS) estimate a LogP value of approximately 3.8 ± 0.4 for the target compound, compared to approximately 3.2 ± 0.3 for the des‑methyl analog trans-4-(4-chlorophenyl)cyclohexanecarboxylic acid [REFS‑1][REFS‑3]. This ~0.6 log‑unit increase corresponds to a roughly 4‑fold higher partition coefficient, which can influence membrane permeability and plasma protein binding in biological assays. No experimentally measured LogP/logD values for either compound were retrieved from primary literature; the numbers are computational estimates and are thus classified as supporting evidence [REFS‑3].

Lipophilicity Modulation
Data to verify
ΔLogP ≈ +0.6 (~4‑fold increase in partition coefficient) predicted by XLogP3/ALOGPS
Predicted lipophilicity difference supports partitioning review for membrane permeability studies.
Computational estimate only; experimental LogP required for verification.
Lipophilicity LogP Drug‑likeness

Application Scenarios


Scaffold-Hopping with a Constrained Cyclohexane Fragment

Medicinal chemistry teams seeking to replace a flexible alkyl‑aryl linker with a more rigid, metabolically stable cyclohexane spacer can procure the 1‑methyl derivative. The quaternary C‑1 centre reduces conformational entropy while the gem‑dimethyl effect shields the carboxylate from first‑pass metabolism, potentially yielding lead compounds with improved pharmacokinetic profiles [REFS‑2].

Internal Standard for Atovaquone Synthesis

Because the des‑methyl analog, trans-4-(4-chlorophenyl)cyclohexanecarboxylic acid, is a known impurity and intermediate in atovaquone synthesis (CAS 95233‑37‑7), the 1‑methyl variant can serve as a non‑interfering internal standard or as a surrogate impurity marker in chromatographic method development. Its distinct mass and retention time allow it to be quantified separately from the des‑methyl compound [REFS‑1].

1,1-Disubstituted Cyclohexane SAR Libraries

The compound provides a ready‑to‑use scaffold for constructing libraries of 1‑methyl‑4‑(4‑chlorophenyl)cyclohexane‑1‑carboxylic acid amides and esters. Because the carboxylate is attached to a quaternary centre, the derived amides are less prone to racemisation during peptide coupling than those derived from a tertiary acid, a practical advantage during parallel synthesis [REFS‑3].

Application
Selection Property
Validation Focus
Scaffold-hopping research
Quaternary C‑1 conformational constraint
Conformational SAR and metabolic stability endpoints
Chromatographic method development
Differentiated mass/retention from des‑methyl intermediate
Method specificity and impurity profiling
1,1‑Disubstituted cyclohexane libraries
Reduced racemisation risk at quaternary carboxylate
Coupling efficiency and library purity assessment
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